molecular formula C18H15F3N6O2 B2701160 N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396800-31-9

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2701160
CAS No.: 1396800-31-9
M. Wt: 404.353
InChI Key: QMVAGYLULVFVHC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound featuring a trifluoromethyl group, a benzamido group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Benzamido Intermediate: This step involves the reaction of 2-(trifluoromethyl)benzoic acid with an amine to form the benzamido intermediate.

    Tetrazole Ring Formation: The benzamido intermediate is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Dimethylation: The final step involves the dimethylation of the amine group to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl and benzamido groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzamido and tetrazole groups can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylbenzamide: Similar in structure but lacks the trifluoromethyl and tetrazole groups.

    2-(trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the amido and tetrazole functionalities.

    Tetrazole derivatives: Share the tetrazole ring but differ in other substituents.

Uniqueness

N,N-dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to the combination of its trifluoromethyl, benzamido, and tetrazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N,N-Dimethyl-2-(4-(2-(trifluoromethyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a tetrazole ring, which is known for its diverse biological properties. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

Research indicates that derivatives of tetrazole compounds exhibit significant free radical scavenging activity. A study demonstrated that the compound showed a notable ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have been evaluated through various in vitro assays. For instance, it was found to inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses. This inhibition was linked to the suppression of the NF-κB signaling pathway, which plays a critical role in inflammation .

Neuroprotective Effects

In models of neurodegenerative diseases, particularly Alzheimer's disease, the compound exhibited neuroprotective properties. It was shown to reduce amyloid-beta aggregation and protect neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests that it may have potential as a therapeutic agent for neurodegenerative disorders .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, this compound was tested against various cell lines. The results indicated significant cytotoxicity against cancer cells, with IC50 values suggesting potent anti-cancer activity. The mechanism of action was attributed to apoptosis induction and cell cycle arrest .

Study 2: Animal Model Trials

In vivo studies using rodent models demonstrated that administration of the compound led to improved cognitive function in scopolamine-induced amnesia models. Behavioral tests indicated enhanced memory retention and learning capabilities, supporting its potential use in treating cognitive impairments associated with aging .

Data Table: Biological Activity Overview

Biological Activity Effect Reference
Antioxidant ActivitySignificant free radical scavenging
Anti-inflammatory ActivityInhibition of NO production
Neuroprotective EffectsReduction of amyloid-beta aggregation
Cytotoxicity in Cancer CellsInduction of apoptosis
Cognitive ImprovementEnhanced memory retention

Properties

IUPAC Name

N,N-dimethyl-2-[4-[[2-(trifluoromethyl)benzoyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O2/c1-26(2)17(29)15-23-25-27(24-15)12-9-7-11(8-10-12)22-16(28)13-5-3-4-6-14(13)18(19,20)21/h3-10H,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVAGYLULVFVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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